4-(4-Benzenesulfonamidophenyl)piperazine
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Overview
Description
4-(4-Benzenesulfonamidophenyl)piperazine is an organic compound that features a piperazine ring substituted with a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-benzenesulfonamidophenyl)piperazine typically involves the reaction of 4-nitrobenzenesulfonamide with piperazine. The nitro group is first reduced to an amine, which then reacts with piperazine to form the desired product. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes followed by purification steps such as recrystallization or chromatography to ensure the purity of the final product. The choice of solvents and catalysts can vary depending on the specific requirements of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzenesulfonamidophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-(4-Benzenesulfonamidophenyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 4-(4-benzenesulfonamidophenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-Phenylpiperazine: Known for its use as an intermediate in the synthesis of pharmaceuticals.
4-Methylpiperazine: Used in the synthesis of various drugs and as a chemical intermediate.
4-(4-Chlorophenyl)piperazine: Studied for its potential biological activities and used in medicinal chemistry
Uniqueness
4-(4-Benzenesulfonamidophenyl)piperazine is unique due to the presence of the benzenesulfonamide group, which imparts specific chemical and biological properties. This makes it particularly valuable in the synthesis of compounds with targeted biological activities, distinguishing it from other piperazine derivatives .
Properties
Molecular Formula |
C16H19N3O2S |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-(4-piperazin-1-ylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H19N3O2S/c20-22(21,16-4-2-1-3-5-16)18-14-6-8-15(9-7-14)19-12-10-17-11-13-19/h1-9,17-18H,10-13H2 |
InChI Key |
LHOHHFFMBNKDDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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